molecular formula C22H19NO3 B5845394 N-(3-acetylphenyl)-3-(benzyloxy)benzamide CAS No. 6248-41-5

N-(3-acetylphenyl)-3-(benzyloxy)benzamide

Cat. No. B5845394
CAS RN: 6248-41-5
M. Wt: 345.4 g/mol
InChI Key: NGFYDEDEFPFWRT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(benzyloxy)benzamide, also known as ABPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ABPP belongs to the class of benzamides and is a potent inhibitor of serine hydrolases.

Scientific Research Applications

N-(3-acetylphenyl)-3-(benzyloxy)benzamide has been extensively used in scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-3-(benzyloxy)benzamide is a potent inhibitor of serine hydrolases, which are enzymes that play a crucial role in various biological processes. N-(3-acetylphenyl)-3-(benzyloxy)benzamide has been used to study the role of serine hydrolases in various diseases, including cancer, Alzheimer's disease, and inflammation. N-(3-acetylphenyl)-3-(benzyloxy)benzamide has also been used to identify new targets for drug development.

Mechanism of Action

N-(3-acetylphenyl)-3-(benzyloxy)benzamide acts as a covalent inhibitor of serine hydrolases. It forms a covalent bond with the active site of the enzyme, thereby inhibiting its activity. N-(3-acetylphenyl)-3-(benzyloxy)benzamide is highly selective for serine hydrolases and does not inhibit other classes of enzymes.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-(benzyloxy)benzamide has been shown to have a wide range of biochemical and physiological effects. N-(3-acetylphenyl)-3-(benzyloxy)benzamide has been shown to inhibit the activity of various serine hydrolases, including fatty acid amide hydrolase, acylethanolamine acid amidase, and monoacylglycerol lipase. N-(3-acetylphenyl)-3-(benzyloxy)benzamide has also been shown to have anti-inflammatory effects and has been used to study the role of serine hydrolases in inflammation.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-3-(benzyloxy)benzamide has several advantages for lab experiments. It is a potent inhibitor of serine hydrolases and is highly selective for this class of enzymes. N-(3-acetylphenyl)-3-(benzyloxy)benzamide is also easy to synthesize and can be easily scaled up for large-scale production. However, N-(3-acetylphenyl)-3-(benzyloxy)benzamide has some limitations for lab experiments. It is a covalent inhibitor and can irreversibly inhibit the activity of serine hydrolases. This can make it difficult to study the effects of N-(3-acetylphenyl)-3-(benzyloxy)benzamide on the activity of these enzymes over time.

Future Directions

There are several future directions for N-(3-acetylphenyl)-3-(benzyloxy)benzamide research. One area of research is the development of new N-(3-acetylphenyl)-3-(benzyloxy)benzamide analogs that can target specific serine hydrolases. Another area of research is the use of N-(3-acetylphenyl)-3-(benzyloxy)benzamide in drug discovery. N-(3-acetylphenyl)-3-(benzyloxy)benzamide can be used to identify new targets for drug development and to screen potential drug candidates for their effects on serine hydrolases. N-(3-acetylphenyl)-3-(benzyloxy)benzamide can also be used to study the role of serine hydrolases in various diseases and to develop new therapies for these diseases.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide involves the reaction of 3-(benzyloxy)benzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then treated with ammonia to obtain N-(3-acetylphenyl)-3-(benzyloxy)benzamide. The synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide is a straightforward process and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(3-acetylphenyl)-3-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16(24)18-9-5-11-20(13-18)23-22(25)19-10-6-12-21(14-19)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYDEDEFPFWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358313
Record name N-(3-ACETYLPHENYL)-3-PHENYLMETHOXY-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6248-41-5
Record name N-(3-ACETYLPHENYL)-3-PHENYLMETHOXY-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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